molecular formula C14H9FN2O4 B15009528 2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B15009528
M. Wt: 288.23 g/mol
InChI Key: UDHKFKWJLYQBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a nitrobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

    Step 1: Preparation of the aldehyde precursor, 4-nitro-2H-1,3-benzodioxole-5-carbaldehyde.

    Step 2: Preparation of the amine precursor, 2-fluoroaniline.

    Step 3: Condensation reaction between 4-nitro-2H-1,3-benzodioxole-5-carbaldehyde and 2-fluoroaniline in the presence of a catalyst to form the imine.

Industrial Production Methods

In an industrial setting, the synthesis of (E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group and fluorophenyl moiety may play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-CHLOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE
  • (E)-N-(2-BROMOPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE

Uniqueness

(E)-N-(2-FLUOROPHENYL)-1-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C14H9FN2O4

Molecular Weight

288.23 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-(4-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C14H9FN2O4/c15-10-3-1-2-4-11(10)16-7-9-5-6-12-14(21-8-20-12)13(9)17(18)19/h1-7H,8H2

InChI Key

UDHKFKWJLYQBPZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=NC3=CC=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.